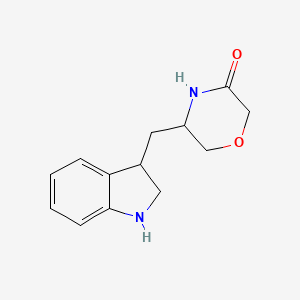

5-(2,3-dihydro-1H-indol-3-ylmethyl)morpholin-3-one

説明

特性

IUPAC Name |

5-(2,3-dihydro-1H-indol-3-ylmethyl)morpholin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c16-13-8-17-7-10(15-13)5-9-6-14-12-4-2-1-3-11(9)12/h1-4,9-10,14H,5-8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQPYKPGQGLLVLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2N1)CC3COCC(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Formation of the Indole Moiety

The indole portion of the molecule is typically synthesized via classical and reliable synthetic routes. The most common and well-established method is the Fischer indole synthesis , which involves:

- Reactants: Phenylhydrazine and ketones or aldehydes.

- Conditions: Acidic medium, often under reflux.

- Mechanism: The hydrazine condenses with the carbonyl compound to form a hydrazone, which rearranges under acidic conditions to produce the indole ring system.

This method is favored for its versatility and ability to tolerate various substituents, enabling the synthesis of substituted indoles such as the 2,3-dihydro-1H-indol-3-ylmethyl intermediate required here.

Synthetic Route Summary and Reaction Conditions

| Step | Reaction Type | Reactants | Conditions | Outcome |

|---|---|---|---|---|

| 1 | Fischer Indole Synthesis | Phenylhydrazine + ketone/aldehyde | Acidic medium, reflux | 2,3-dihydro-1H-indole derivative |

| 2 | Nucleophilic Substitution | Indole derivative + morpholinone precursor | Basic conditions, solvent (e.g., DMF or ethanol) | 5-(2,3-dihydro-1H-indol-3-ylmethyl)morpholin-3-one |

Industrial scale synthesis may employ:

- Catalysts to improve reaction rates.

- Controlled temperature and pressure.

- Continuous flow reactors for enhanced efficiency and reproducibility.

Chemical Reaction Analysis

The compound can undergo further chemical transformations post-synthesis, including:

- Oxidation: Using oxidants like potassium permanganate or chromium trioxide to modify the indole moiety.

- Reduction: Catalytic hydrogenation (e.g., Pd/C with H2) to reduce the indole ring or other unsaturated sites.

- Substitution: Halogenation or alkylation on the indole or morpholinone rings for derivative synthesis.

These reactions are important for preparing analogs or functionalized derivatives for research and pharmaceutical applications.

Research Findings and Optimization Data

| Parameter | Optimal Condition | Observations |

|---|---|---|

| Reaction Temperature | 40 °C (for related heterocyclic syntheses) | Enhances yield without decomposition |

| Solvent | Polar aprotic solvents (e.g., DMF, ethanol mixtures) | Facilitates nucleophilic substitution |

| Catalyst | Acid catalysts (for indole formation), bases (for substitution) | Improves reaction rates and selectivity |

| Reaction Time | Several hours (varies by step) | Longer times improve conversion but risk side reactions |

| Purification | Crystallization and filtration | Yields pure product suitable for biological testing |

Ultrasound irradiation and Lewis acid catalysis have been shown to reduce reaction times and improve yields in related systems, suggesting potential avenues for process intensification.

化学反応の分析

Types of Reactions

5-(2,3-dihydro-1H-indol-3-ylmethyl)morpholin-3-one can undergo various chemical reactions, including:

Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of indole-2,3-diones.

Reduction: Reduction of the compound can be achieved using hydrogenation catalysts such as palladium on carbon, resulting in the formation of reduced indole derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)

Substitution: Halogens (Cl2, Br2), sulfonyl chlorides (RSO2Cl), alkylating agents (R-X)

Major Products Formed

Oxidation: Indole-2,3-diones

Reduction: Reduced indole derivatives

Substitution: Various substituted indole derivatives

科学的研究の応用

5-(2,3-dihydro-1H-indol-3-ylmethyl)morpholin-3-one has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.

Industry: Utilized in the development of novel materials and as a precursor for the synthesis of industrial chemicals.

作用機序

The mechanism of action of 5-(2,3-dihydro-1H-indol-3-ylmethyl)morpholin-3-one involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various biological receptors, enzymes, and proteins, leading to a range of biological effects. For instance, it may inhibit certain enzymes or modulate receptor activity, resulting in therapeutic effects.

類似化合物との比較

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties:

Crystallographic and Physicochemical Properties

- Triply Substituted Morpholinyl Indole : Exhibits a planar indole ring with bond angles averaging 109–131° (). The crystal structure (space group $ P\overline{1} $) shows extensive hydrogen bonding, contributing to stability .

Critical Analysis of Structural Differences

- Substituent Effects: The target compound’s methylene bridge between morpholinone and indole offers flexibility compared to rigid benzylidene or aryl-substituted analogs (). This may influence bioavailability and binding kinetics.

- Electronic Properties : Electron-withdrawing groups (e.g., nitro, chloro) in analogs like 5-chloro-3-(propan-2-ylidene)-2,3-dihydro-1H-indol-2-one enhance electrophilicity, whereas morpholinyl groups improve solubility ().

生物活性

5-(2,3-dihydro-1H-indol-3-ylmethyl)morpholin-3-one is a synthetic compound that has gained attention for its potential biological activities, particularly in the fields of medicine and pharmacology. This article explores its biochemical properties, mechanisms of action, and various biological activities supported by case studies and research findings.

Overview of the Compound

This compound features a morpholinone ring fused with an indole moiety. This unique structure allows it to interact with various biological targets, influencing numerous biochemical pathways. Its chemical properties make it a versatile candidate for therapeutic applications.

Interaction with Enzymes and Proteins

The compound has been shown to bind with high affinity to several enzymes and receptors, modulating their activity. For instance, it affects cellular processes such as gene expression and apoptosis, which are crucial for cell growth and survival. The binding often involves interactions with key amino acid residues within the enzyme’s active site, leading to either inhibition or activation of enzymatic functions.

Cellular Effects

Research indicates that this compound can influence:

- Cell Signaling Pathways : It modulates pathways related to cell proliferation and survival.

- Gene Expression : Alters the expression levels of genes involved in various cellular processes.

- Metabolism : Impacts metabolic pathways crucial for cellular function.

The mechanism by which this compound exerts its effects involves several molecular interactions:

- Receptor Binding : The indole moiety interacts with specific receptors, potentially leading to therapeutic effects.

- Enzyme Modulation : It may inhibit or activate enzymes involved in critical metabolic pathways .

- Signal Transduction : Influences signal transduction pathways that regulate various physiological responses.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. It has demonstrated activity against both bacterial and fungal strains:

- Bacterial Activity : Exhibited significant activity against Gram-positive bacteria, including multidrug-resistant strains. The minimal inhibitory concentration (MIC) values indicate potent antibacterial properties comparable to established antibiotics .

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| 5-(2,3-dihydro...) | 7.80 | Antibacterial |

| Other derivatives | 12.50 | Antibacterial |

- Fungal Activity : Moderate antifungal activity was observed against Candida albicans, with specific derivatives showing promising results in terms of MIC values .

Anticancer Potential

The compound's ability to modulate gene expression and influence cell signaling pathways positions it as a candidate for anticancer research. Studies have indicated that it may affect cancer cell proliferation and induce apoptosis in certain cancer cell lines.

Case Studies

Several studies have investigated the biological activity of compounds related to this compound:

- Antimicrobial Studies : In vitro tests showed that derivatives based on the indole structure had significant antimicrobial activity against both sensitive and resistant strains of bacteria. The study reported MIC values ranging from 0.13 µg/mL to 7.80 µg/mL for various derivatives .

- Cytotoxicity Assessments : In vivo studies evaluated the cytotoxic effects on human cells, revealing that while some derivatives exhibited high antimicrobial activity, they also showed varying levels of cytotoxicity against mammalian cells. The balance between efficacy and safety is critical for further development.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-(2,3-dihydro-1H-indol-3-ylmethyl)morpholin-3-one, and what key reaction parameters influence yield?

- Methodological Answer : A common approach involves condensation reactions between indole derivatives and morpholinone precursors. For example, acid-catalyzed cyclization (e.g., using p-toluenesulfonic acid, p-TSA) under reflux conditions can yield the target compound. Key parameters include:

- Catalyst loading : 10–20 mol% p-TSA for optimal kinetics .

- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction homogeneity.

- Temperature : Reactions typically proceed at 80–100°C, with yields >85% achievable under optimized conditions .

- Characterization : Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product.

Q. Which spectroscopic techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretching at ~1696 cm⁻¹ for morpholinone) .

- NMR : ¹H/¹³C NMR resolves indole and morpholinone protons (e.g., indole NH at δ 10–12 ppm, morpholinone C=O at ~170 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ ion for C₁₄H₁₅N₂O₂ at m/z 243.1134) .

- Purity Assessment : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient.

Q. How is X-ray crystallography applied to determine the molecular geometry of this compound?

- Methodological Answer :

- Data Collection : Single crystals are grown via slow evaporation (e.g., ethanol/water mix). Diffraction data is collected at 296 K using Mo-Kα radiation (λ = 0.71073 Å) .

- Refinement : SHELXL-97 refines structures with anisotropic displacement parameters. Key metrics:

- R-factor : <0.06 for high-quality data.

- Bond lengths : Accuracy within ±0.003 Å (e.g., C–O bond in morpholinone: 1.425 Å) .

- Validation : PLATON checks for missed symmetry and voids .

Advanced Research Questions

Q. How can researchers resolve contradictions between crystallographic data and computational modeling results for this compound?

- Methodological Answer :

- Re-refinement : Use SHELXL’s TWIN/BASF commands to address twinning or disorder .

- DFT Validation : Compare experimental bond angles/distances with density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set). Discrepancies >0.02 Å suggest experimental artifacts .

- Multi-technique Cross-check : Validate with solid-state NMR or IR to confirm hydrogen-bonding networks .

Q. What methodological approaches are recommended for optimizing reaction conditions to enhance enantiomeric purity?

- Methodological Answer :

- Chiral Catalysts : Use (R)- or (S)-BINOL-derived catalysts for asymmetric induction .

- Kinetic Resolution : Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol eluent).

- DoE Optimization : Vary temperature (60–120°C), catalyst loading (5–30 mol%), and solvent polarity to maximize ee (>95%) .

Q. What strategies are employed to analyze the hydrogen-bonding network and conformational flexibility in different solvent systems?

- Methodological Answer :

- Crystallographic Studies : Compare polymorphs (e.g., hydrogen bonds between morpholinone C=O and indole NH in DMSO vs. methanol) .

- Molecular Dynamics (MD) : Simulate solvation effects using AMBER or GROMACS. Key parameters:

- Solvent dielectric constant : Adjusts hydrogen-bond strength.

- Conformational sampling : RMSD <0.5 Å indicates stable conformers .

Q. How can researchers address the lack of stability and decomposition data for this compound?

- Methodological Answer :

- Accelerated Stability Studies : Expose the compound to 40°C/75% RH for 6 months. Monitor degradation via LC-MS (e.g., detect hydrolysis products like indole-3-carbaldehyde) .

- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (Td >200°C suggests thermal stability) .

Q. What computational tools are suitable for predicting the structure-activity relationship (SAR) of analogs?

- Methodological Answer :

- Docking Studies : Use MOE or AutoDock Vina to model binding to target proteins (e.g., kinases). Focus on morpholinone’s carbonyl group as a hydrogen-bond acceptor .

- QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond donors. Validate with IC₅₀ data from enzyme assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。